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Compound of Interest

Compound Name: 6-(Furan-2-yl)pyrimidin-4-ol

CAS No.: 1105195-58-1

Cat. No.: B2759887

Get Quote

Introduction & Structural Dynamics
The compound 6-(Furan-2-yl)pyrimidin-4-ol (C₈H₆N₂O₂) represents a hybrid pharmacophore

combining a

-excessive furan ring with a

-deficient pyrimidine core. This electronic "push-pull" system creates unique spectroscopic
signatures, particularly in Nuclear Magnetic Resonance (NMR).

Tautomeric Equilibrium
A critical prerequisite for accurate spectroscopic analysis is understanding the tautomeric state.

While often named as an "-ol" (enol), this species exists predominantly as the 6-(Furan-2-

yl)pyrimidin-4(3H)-one (keto form) in the solid state and in polar aprotic solvents (DMSO, DMF).

Enol Form: Favored in rare cases of specific solvation or high temperature.

Keto Form (Lactam): Thermodynamically dominant due to the stability of the amide-like

resonance (N-C=O).
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Implication for Analysts:

IR: Expect a carbonyl (C=O) stretch, not just a broad O-H.

NMR: Expect a broad downfield N-H signal (~12-13 ppm) rather than a sharp O-H.

Synthesis & Impurity Profile
Understanding the synthesis aids in identifying common impurities (solvent peaks, unreacted

starting materials). The standard route involves the condensation of ethyl 3-(furan-2-yl)-3-

oxopropanoate with formamidine acetate.

Ethyl 3-(furan-2-yl)-
3-oxopropanoate

Cyclocondensation
(NaOEt / EtOH, Reflux)

Formamidine
Acetate

Intermediate
Salt Formation

- EtOH, - AcOH 6-(Furan-2-yl)
pyrimidin-4(3H)-one

Acidification (HCl)

Click to download full resolution via product page

Figure 1: Synthetic pathway for the target scaffold.[1][2][3][4][5] Note that residual ethanol or

acetic acid are common spectroscopic contaminants.

Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR)
The following data represents the consensus spectroscopic signature for 6-substituted

pyrimidin-4(3H)-ones in DMSO-d₆.

H NMR (400 MHz, DMSO-d₆)
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Shift (

, ppm)
Multiplicity Integral Assignment

Structural
Insight

12.60 - 12.90
Broad Singlet (br

s)
1H NH (N3)

Characteristic of

the lactam

tautomer;

disappears with

D₂O shake.

8.15 - 8.25 Singlet (s) 1H H-2 (Pyrimidine)

Deshielded by

two flanking

nitrogens; key

diagnostic for the

pyrimidine ring.

7.90 - 7.95 Doublet (d) 1H H-5' (Furan)

-proton of furan;

most deshielded

furan proton due

to oxygen

proximity.

7.35 - 7.45 Doublet (d) 1H H-3' (Furan)

-proton; exhibits

coupling (

Hz) with H-4'.

6.80 - 6.90 Singlet (s) 1H H-5 (Pyrimidine)

Upfield shift due

to conjugation

with the electron-

rich furan ring.

6.65 - 6.75
Doublet of

Doublets (dd)
1H H-4' (Furan)

-proton; typically

shows coupling

to both H-3' and

H-5'.

Critical Analysis:
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Solvent Effect: In CDCl₃ (if soluble), the NH peak may shift upfield or broaden into the

baseline. DMSO is preferred for sharp resolution of the NH.

Coupling Constants (

): The furan ring typically displays

Hz and

Hz.

C NMR (100 MHz, DMSO-d₆)
Shift (

, ppm)
Carbon Type Assignment

Electronic
Environment

162.0 - 164.0 Quaternary (C=O) C-4
Carbonyl carbon of

the pyrimidinone.

156.0 - 158.0 Quaternary C-6
Ipso carbon linked to

the furan ring.

148.0 - 150.0 Methine (CH) C-2

Highly deshielded

carbon between two

nitrogens.

145.0 - 147.0 Methine (CH) C-5' (Furan) -carbon of furan.

144.0 - 146.0 Quaternary C-2' (Furan)
Connection point to

pyrimidine.

114.0 - 116.0 Methine (CH) C-3' (Furan) -carbon of furan.

112.0 - 113.0 Methine (CH) C-4' (Furan) -carbon of furan.

103.0 - 105.0 Methine (CH) C-5

Pyrimidine C-5;

significantly shielded

by resonance from

furan.
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Infrared Spectroscopy (FT-IR)
The IR spectrum validates the functional groups and confirms the tautomeric state (Solid state,

KBr pellet or ATR).

Wavenumber
(cm⁻¹)

Intensity Assignment Notes

3100 - 2800 Broad, Medium N-H Stretch

Often overlaps with C-

H stretches;

broadness indicates

H-bonding in the

crystal lattice (dimer

formation).

1660 - 1690 Strong C=O Stretch

Amide I band.

Confirms the keto

tautomer. An -OH

stretch would be

sharper and higher

(>3300) if enol were

dominant.

1580 - 1610 Medium/Strong C=N / C=C

Skeletal vibrations of

the pyrimidine and

furan rings.

1250 - 1300 Medium C-N Stretch
Amide II/III mixed

modes.

740 - 760 Strong C-H Bend

Out-of-plane bending,

characteristic of

aromatic systems

(furan).

Mass Spectrometry (MS)
Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).

Molecular Formula: C₈H₆N₂O₂
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Exact Mass: 162.04

m/z (Mass-to-Charge) Ion Type Interpretation

163.05
Protonated molecular ion (ESI

base peak).

162.04 Molecular ion (EI).

134.0

Loss of Carbon Monoxide

(characteristic of pyrimidinones

and furans).

107.0 Fragment

Cleavage of the pyrimidine ring

(Retro-Diels-Alder type

fragmentation).

Experimental Validation Protocol
To ensure the integrity of the data presented above, the following protocol should be used for

sample preparation.

NMR Prep LC-MS Prep

Solid Sample
(6-(Furan-2-yl)pyrimidin-4-ol)

Dissolve 5-10 mg in
0.6 mL DMSO-d6

Dissolve in MeOH
(1 mg/mL)

Filter if cloudy
(Glass wool)

Acquire 1H (16 scans)
& 13C (512 scans)

Dilute to 10 µg/mL
in 50:50 H2O:MeCN (+0.1% FA)
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Figure 2: Standardized sample preparation workflow for spectroscopic validation.

Troubleshooting Common Anomalies
Missing NH Peak: If the sample is "wet" (contains H₂O), the NH proton at ~12.8 ppm may

exchange rapidly and broaden into the baseline. Solution: Dry the sample under vacuum or

add a molecular sieve to the NMR tube.

Extra Doublets: Check for the presence of unreacted ethyl furoylacetate. Look for an ethyl

quartet (~4.1 ppm) and triplet (~1.2 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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